REACTION_CXSMILES
|
[O-]CC.[Mg+2:4].[O-]CC.[C:8]([OH:17])(=[O:16])[CH:9]([CH2:13][CH2:14][CH3:15])[CH2:10][CH2:11][CH3:12].CC(C)=O>C(O)C>[C:8]([O-:17])(=[O:16])[CH:9]([CH2:13][CH2:14][CH3:15])[CH2:10][CH2:11][CH3:12].[Mg+2:4].[C:8]([O-:17])(=[O:16])[CH:9]([CH2:13][CH2:14][CH3:15])[CH2:10][CH2:11][CH3:12] |f:0.1.2,6.7.8|
|
Name
|
magnesium ethoxide
|
Quantity
|
11.4 g
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Mg+2].[O-]CC
|
Name
|
|
Quantity
|
28.8 g
|
Type
|
reactant
|
Smiles
|
C(C(CCC)CCC)(=O)O
|
Name
|
magnesium ethoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Mg+2].[O-]CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
a magnetically stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
Residual solid was rinsed into the reaction with 5 mL of absolute ethanol
|
Type
|
CUSTOM
|
Details
|
to provide a total volume of 30 mL of absolute ethanol
|
Type
|
TEMPERATURE
|
Details
|
the slurry became very warm to the touch
|
Type
|
ADDITION
|
Details
|
within minutes the solid phase converted from a slurry of a yellow granular solid to a suspension of white solid
|
Type
|
STIRRING
|
Details
|
that stirring
|
Type
|
STIRRING
|
Details
|
the thick slurry was stirred for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The precipitate was isolated by filtration
|
Type
|
WASH
|
Details
|
washed with fresh acetone
|
Type
|
CUSTOM
|
Details
|
dried to constant weight
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C(CCC)CCC)(=O)[O-].[Mg+2].C(C(CCC)CCC)(=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |